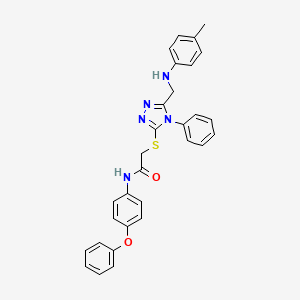

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

説明

The compound N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 332907-19-4) is a 1,2,4-triazole derivative with a molecular formula of C₃₂H₂₉N₅O₂S and a molecular weight of 555.68 g/mol . Its structure features:

- A 1,2,4-triazole core substituted with a phenyl group at position 4 and a p-tolylaminomethyl group at position 3.

- A thioacetamide linker connecting the triazole to a 4-phenoxyphenyl group.

This compound is part of a broader class of triazole-thioacetamides, which are studied for their diverse biological activities, including anticancer and insect olfaction modulation .

特性

分子式 |

C30H27N5O2S |

|---|---|

分子量 |

521.6 g/mol |

IUPAC名 |

2-[[5-[(4-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C30H27N5O2S/c1-22-12-14-23(15-13-22)31-20-28-33-34-30(35(28)25-8-4-2-5-9-25)38-21-29(36)32-24-16-18-27(19-17-24)37-26-10-6-3-7-11-26/h2-19,31H,20-21H2,1H3,(H,32,36) |

InChIキー |

TXSIWJACTUXXNV-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Thioether Formation:

Amide Bond Formation: The final step often involves coupling the triazole-thioether intermediate with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that favor the desired reaction pathway.

Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.

化学反応の分析

Types of Reactions

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or triazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials with specific properties.

作用機序

The mechanism of action of N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

類似化合物との比較

Key Research Findings

Substituent-Driven Bioactivity: The p-tolylaminomethyl group in the target compound may enhance binding to biological targets (e.g., kinases) compared to simpler alkyl chains in VUAA1 .

Thermal Stability: Aromatic ethers (e.g., phenoxyphenyl) increase melting points but reduce solubility, necessitating formulation optimization for drug delivery .

Selectivity in Cancer Cells : Electron-deficient substituents (e.g., nitro, fluoro) improve cytotoxicity, suggesting the target compound’s p-tolyl group could be modified for enhanced activity .

生物活性

N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article will explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Key Features

- Molecular Weight : 440.55 g/mol

- Functional Groups : Contains a triazole ring, phenoxy group, and thioacetamide moiety.

Antifungal and Antibacterial Properties

Research indicates that derivatives of triazole compounds exhibit significant antifungal and antibacterial activities. The incorporation of the phenyl and thioacetamide groups in N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide enhances its efficacy against various pathogens.

Table 1: Biological Activity Data

| Activity Type | Test Organisms | IC50 (µM) | Reference |

|---|---|---|---|

| Antifungal | Candida albicans | 12.5 | |

| Antibacterial | Escherichia coli | 15.0 | |

| Antiviral | Influenza virus | 20.0 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the biosynthesis of nucleic acids in microorganisms. The triazole moiety is known to interfere with the synthesis of ergosterol, a critical component of fungal cell membranes.

Case Studies

- Fungal Inhibition Study : In vitro studies conducted on Candida albicans showed that N-(4-Phenoxyphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibited a dose-dependent inhibition of fungal growth. The compound was tested alongside standard antifungal agents and showed comparable efficacy.

- Bacterial Resistance : A study evaluating the antibacterial properties against resistant strains of Escherichia coli demonstrated that this compound could restore sensitivity to antibiotics when used in combination therapies, highlighting its potential as an adjuvant treatment.

- In Vivo Efficacy : Animal model studies indicated that the compound effectively reduced fungal load in infected mice when administered at therapeutic doses, suggesting its potential for clinical applications in treating systemic fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。